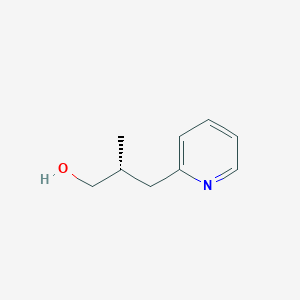

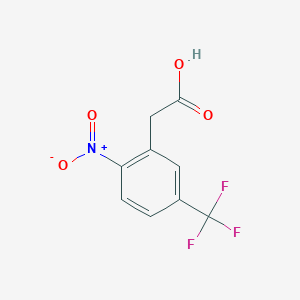

![molecular formula C15H14N4O2S B2662460 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide CAS No. 1020980-37-3](/img/structure/B2662460.png)

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of this compound is C15H14N4O2S, and its molecular weight is 314.36. The structure contains a total of 50 bonds, including 29 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, and 6 aromatic bonds .Physical and Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a boiling point of 420.1±55.0 °C at 760 mmHg, and a flash point of 207.8±31.5 °C . It has 5 H bond acceptors, 0 H bond donors, 1 freely rotating bond, and a polar surface area of 100 Å2 .Applications De Recherche Scientifique

Structural Characterization and Biological Activity

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide and related compounds have been extensively studied for their diverse biological activities. These include antimicrobial properties, with specific compounds showing activity against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance, new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole exhibit notable antimicrobial screening outcomes, comparable to standard drugs in some cases (Patel & Shaikh, 2010). Additionally, nicotinamide derivatives have demonstrated a broad spectrum of applications, including as antimicrobial agents, inhibitors of biological processes, and essential components in metabolic processes. The structural modification of these compounds contributes to their observed activities, with 2-nicotinamido-1,3,4-thiadiazole being synthesized and structurally characterized to take advantage of its potential biological activities (Burnett, Johnston, & Green, 2015).

Antiproliferative and Inhibitory Effects

Nicotinamide derivatives have also been researched for their antiproliferative effects and potential as enzyme inhibitors. The structural characterization and inhibition effects of such compounds reveal their promise in treating diseases characterized by abnormal enzyme activity. For example, the inhibition of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the N-methylation of nicotinamide and related compounds, has been a focus due to its implications in metabolic and chronic diseases. Small molecule inhibitors of NNMT, identified through screening and structure-activity relationship studies, offer insights into the development of therapeutic strategies for conditions like diabetes and cancer (Neelakantan et al., 2017).

Gastric Antisecretory Activity

Research into nicotinamide derivatives has extended into the development of new therapeutic agents for acid-related gastrointestinal disorders. N-Substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides have been synthesized and evaluated for their inhibitory activities against gastric H+/K(+)-ATPase, a key enzyme in gastric acid secretion. These compounds have shown potent inhibitory activities, comparable to those of established inhibitors like omeprazole, making them potential candidates for treating gastrointestinal disorders (Terauchi et al., 1997).

Mécanisme D'action

As a BTK inhibitor, TAK-659 likely works by blocking the action of Bruton’s tyrosine kinase, a protein that plays a role in the survival and proliferation of B cells.

Propriétés

IUPAC Name |

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-8-12(18-13(20)11-5-4-6-16-7-11)14(21)19-9(2)10(3)22-15(19)17-8/h4-7H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNWZKUPWSSLRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

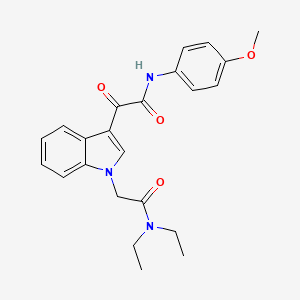

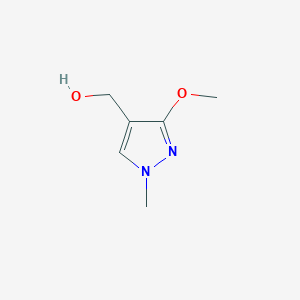

![5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2662378.png)

![1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2662381.png)

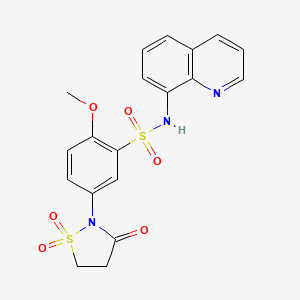

![N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2662382.png)

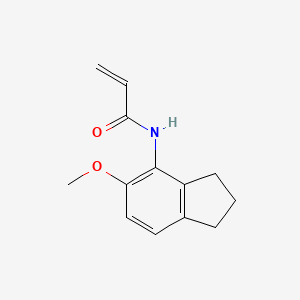

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2662387.png)

![Ethyl 4-[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2662390.png)

![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(3-methylphenyl)acetamide](/img/structure/B2662391.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2662397.png)

![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2662400.png)